

An In-depth Technical Guide to the Chemical Synthesis of Pyflubumide

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Compound of Interest

Compound Name: **Pyflubumide**

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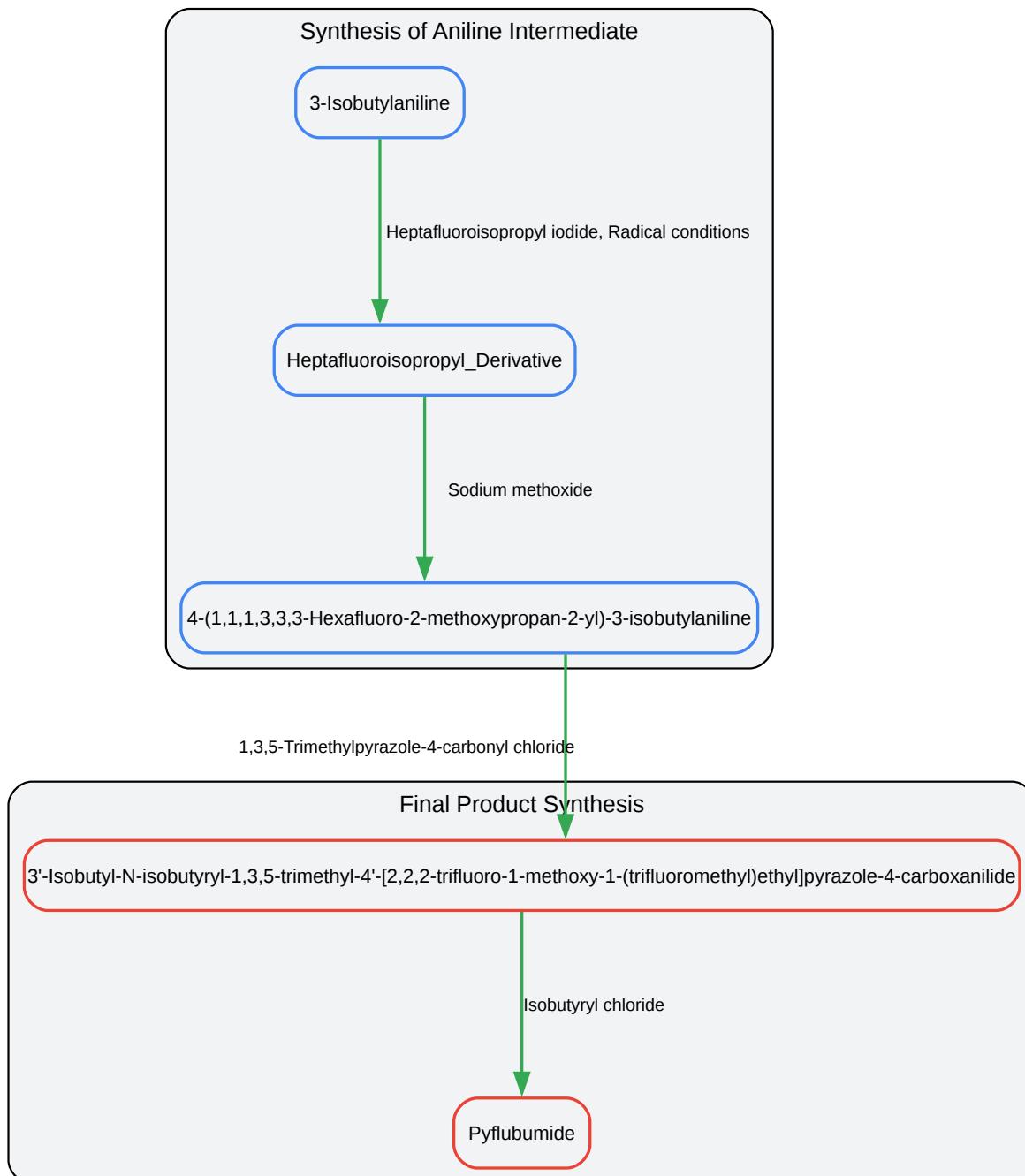
This technical guide provides a comprehensive overview of the chemical synthesis process for **Pyflubumide**, a novel acaricide. The document outlines the synthetic pathway, details the experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations to aid in understanding the experimental workflow.

Introduction

Pyflubumide is a carboxanilide acaricide developed by Nihon Nohyaku Co., Ltd., that is effective against various mite species, including those resistant to conventional acaricides.^[1] Its chemical name is N-(4-(1,1,1,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. The synthesis of **Pyflubumide** involves a multi-step process starting from 3-isobutylaniline.

Overall Synthetic Pathway

The synthesis of **Pyflubumide** can be conceptually divided into two main parts: the synthesis of the key aniline intermediate and the subsequent coupling and acylation reactions to form the final product. The general synthetic scheme is depicted below.



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Caption: Overall synthetic pathway of **Pyflubumide**.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of **Pyflubumide**.

Step 1 & 2: Synthesis of 4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline (Aniline Intermediate)

While specific, detailed industrial protocols for the initial steps are not publicly available, the synthesis is described as a two-step process.[\[1\]](#)

- Radical Reaction: 3-Isobutylaniline is reacted with heptafluoroisopropyl iodide under radical conditions to yield the heptafluoroisopropyl derivative.[\[1\]](#)
- Nucleophilic Substitution: The resulting intermediate undergoes a nucleophilic substitution reaction with sodium methoxide, where the fluorine atom at the benzylic position is replaced by a methoxy group to give the key aniline intermediate.[\[1\]](#)

Step 3: Synthesis of 3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4'-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide (Carboxanilide Intermediate)

- Preparation of 1,3,5-Trimethylpyrazole-4-carbonyl chloride:
 - A suspension of 1,3,5-trimethylpyrazole-4-carboxylic acid (18.48 g, 120 mmol) and dimethylformamide (DMF, 600 mg) in toluene (60 mL) is treated with thionyl chloride (17.48 g, 144 mmol).
 - The mixture is refluxed for 2 hours and then evaporated to yield 1,3,5-trimethylpyrazole-4-carboxylic acid chloride, which is used in the next step without further purification.
- Amidation Reaction:
 - To a stirred suspension of the aniline intermediate (32.9 g, 0.1 mol) and sodium bicarbonate (13.1 g, 0.15 mol) in ethyl acetate (180 mL), the previously prepared acid chloride is added.
 - The mixture is stirred for 3 hours at 50°C.

- The product is extracted with tetrahydrofuran (THF, 400 mL), washed with water (100 mL), and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the residue is washed with a mixed solution of ethyl acetate (20 mL) and hexane (40 mL) to give the carboxanilide intermediate.

Step 4: Synthesis of **Pyflubumide**

- Acylation Reaction:
 - To a stirred solution of the carboxanilide intermediate (33.5 g, 72 mmol) in THF (350 mL), 60% sodium hydride (3.6 g, 90 mmol) is added, and the mixture is stirred for 15 minutes at room temperature.
 - Isobutyryl chloride (9.8 g, 92 mmol) is then added, and the mixture is stirred for an additional 3 hours at room temperature.
 - The reaction mixture is dissolved in ethyl acetate (400 mL) and washed with water (200 mL).
 - The organic phase is dried over anhydrous magnesium sulfate and evaporated.
 - The resulting residue is purified by silica gel column chromatography to yield **Pyflubumide**.

Quantitative Data

The following table summarizes the quantitative data for the final two steps of the **Pyflubumide** synthesis.

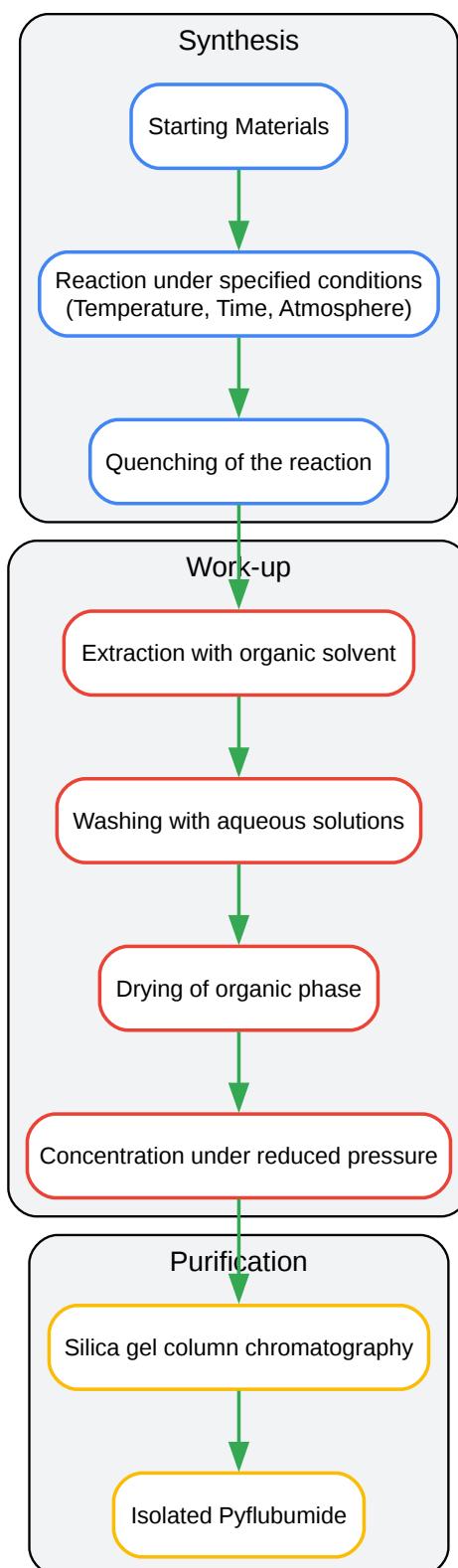
Step	Starting Material	Reagents	Product	Yield (%)
3. Amidation	4-(1,1,1,3,3,3-Hexafluoro-2-methoxypropan-2-yl)-3-isobutylaniline	1,3,5-Trimethylpyrazole-4-carbonyl chloride, Sodium bicarbonate	3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide	81
4. Acylation	3'-Isobutyl-N-isobutyryl-1,3,5-trimethyl-4-[2,2,2-trifluoro-1-methoxy-1-(trifluoromethyl)ethyl]pyrazole-4-carboxanilide	Isobutyryl chloride, Sodium hydride	Pyflubumide	68

Spectroscopic Data:

- Pyflubumide:** ^1H NMR (DMSO-d6): δ 7.45 (d, 1H), 7.25 (dd, 1H), 7.15 (d, 1H), 3.61 (s, 3H), 3.41 (s, 3H), 2.94 (m, 1H), 2.83 (d, 1H), 2.30 (s, 3H), 2.11 (s, 3H), 1.95 (m, 1H), 1.16 (d, 6H), 0.68 (d, 6H).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **Pyflubumide** in a laboratory setting.

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References

- 1. Development of a novel acaricide, pyflubumide - PMC [pmc.ncbi.nlm.nih.gov]
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